molecular formula C20H22O3 B7731886 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B7731886
M. Wt: 310.4 g/mol
InChI Key: WRMAPYKTAWTUIB-UHFFFAOYSA-N
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Description

3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one (CAS: 477850-47-8) is an adamantyl-based heterocyclic compound featuring a benzofuranone core fused with a ketone-substituted adamantane moiety. Adamantane derivatives are renowned for their structural rigidity, metabolic stability, and diverse pharmacological applications, including antiviral, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

3-[2-(1-adamantyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-18(8-17-15-3-1-2-4-16(15)19(22)23-17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,12-14,17H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAPYKTAWTUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CC4C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl derivatives, which are then subjected to various functionalization reactions to introduce the benzofuran moiety. Key steps may include:

    Functionalization of Adamantane: This can involve halogenation followed by substitution reactions to introduce functional groups.

    Formation of the Benzofuran Ring: This step often involves cyclization reactions, where a precursor molecule undergoes ring closure to form the benzofuran structure.

    Coupling Reactions: The final step usually involves coupling the adamantane derivative with the benzofuran ring under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one exhibit a range of biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent.

Antiviral Properties

The adamantane structure is known for its antiviral properties:

  • Mechanism : Disruption of viral replication processes.
  • Case Study : Compounds related to this structure have been studied for their effectiveness against influenza viruses.

Neuroprotective Effects

Compounds incorporating adamantane are being researched for neuroprotective effects:

  • Mechanism : Reduction of oxidative stress and inflammation in neuronal cells.
  • Case Study : Some derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Benzofuran Core : Using cyclization reactions to create the benzofuran structure.
  • Introduction of the Adamantane Moiety : Employing coupling reactions to attach the adamantane group.
  • Functionalization : Modifying the ketone and hydroxy groups to enhance biological activity.

Comparative Analysis with Related Compounds

Compound NameStructureKey FeaturesBiological Activity
3-Hydroxyindolin-2-oneStructureBase structure; lacks adamantane moietyModerate anticancer activity
3-(4-Methoxyphenyl)-3-hydroxyindolin-2-oneStructureContains a methoxy groupEnhanced anticancer activity
1-Benzyl-3-hydroxyindolin-2-oneStructureBenzyl substituentEnzyme inhibition potential

Mechanism of Action

The mechanism of action of 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzofuran ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Adamantane-Based Esters and Heterocycles

The compound is compared to three classes of adamantane derivatives:

Compound Class Example Compounds Key Structural Differences Synthetic Yield Melting Point (K)
2-(Adamantan-1-yl)-2-oxoethyl benzoates 2d (4-chlorobenzoate), 2p (3-aminobenzoate), 2r (2-pyridinecarboxylate) Benzoate ester substituents (e.g., Cl, NH₂, pyridine) 70–80% 362–442
Adamantane-thioether derivatives Compounds 10–13 (thiophene/furan-thioethers) Sulfur-containing substituents Not reported Not reported
Benzofuranone derivatives 3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2-benzofuran-1-one Imidazole-phenyl vs. adamantane substitution Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and radical scavenging activity (e.g., 2d: 385–387 K, strong antioxidant activity) . Nitrogen-containing derivatives (e.g., 2p, 2q) show enhanced anti-inflammatory effects due to hydrogen-bonding interactions .
Pharmacological Activities
Compound Antioxidant Activity (H₂O₂ scavenging) Anti-Inflammatory Activity (Protein denaturation inhibition) Therapeutic Potential
3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one Not reported Not reported Hypothesized: Neuroprotection
2d (4-chlorobenzoate) IC₅₀ = 12.3 μM Moderate Antioxidant therapies
2p (3-aminobenzoate) Weak IC₅₀ = 8.7 μM (better than diclofenac) Anti-inflammatory agents
2r (2-pyridinecarboxylate) Moderate IC₅₀ = 9.2 μM Dual antioxidant/anti-inflammatory

Notable Findings:

  • Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) outperform diclofenac sodium in anti-inflammatory assays, highlighting the importance of amino/pyridine groups .
  • Chloro-substituted derivatives (e.g., 2d) excel in radical scavenging, likely due to electron-deficient aromatic systems stabilizing reactive intermediates .

Biological Activity

3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound that combines the structural features of adamantane and benzofuran. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Adamantane moiety : Known for its stability and lipophilicity, which facilitates cell membrane penetration.
  • Benzofuran ring : A heterocyclic structure that enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The adamantane component enhances lipophilicity, allowing the compound to easily cross cell membranes. Once inside the cell, it can modulate the activity of enzymes or receptors due to the specific interactions facilitated by the benzofuran moiety.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that derivatives of benzofuran possess significant antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against various viral infections, suggesting that this compound may also exhibit antiviral potential.

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. In one study, synthesized benzofuran compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar antimicrobial effects .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research has indicated that certain benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

StudyFindings
Manna et al. (2014)Identified benzofuran derivatives with significant antimicrobial activity against M. tuberculosis and antifungal properties .
Gundogdu-Karaburun et al. (2020)Reported synthesis of aryl-substituted benzofuran derivatives with moderate antifungal activity against C. glabrata and C. albicans .
Recent InvestigationsIndicated that modifications on the benzofuran ring can enhance bioactivity, suggesting that this compound could be optimized for increased efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives followed by functionalization to introduce the benzofuran moiety. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities .

Q & A

Q. Q1. What are the established synthetic routes for 3-[2-(Adamantan-1-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one?

Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Adamantane functionalization : Adamantane-1-carboxylic acid derivatives are coupled to a benzofuran scaffold via amidation or alkylation reactions.
  • Benzofuran core preparation : Cyclization of substituted phenols or oxidation of dihydrobenzofuran precursors under acidic conditions (e.g., using CrO₃ or KMnO₄) .
  • Coupling strategies : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is frequently employed to link the adamantane and benzofuran moieties .

Q. Critical parameters :

StepReagents/ConditionsYield Optimization
Adamantane activationHATU, DMF, 0–5°CSlow addition of reagents reduces side products
Benzofuran cyclizationH₂SO₄, 80°C, 6 hrExcess acid improves ring closure efficiency
Final couplingEDC, HOBt, CH₂Cl₂, RTAnhydrous conditions prevent hydrolysis

Q. Q2. How is the compound’s stability assessed under varying experimental conditions?

Answer: Stability studies focus on:

  • Oxidative degradation : Exposure to KMnO₄ or CrO₃ triggers cleavage of the adamantane-oxoethyl bond, forming adamantane-1-carboxylic acid (confirmed via LC-MS) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C.
  • pH sensitivity : Hydrolysis of the benzofuran-1-one ring occurs in strongly basic conditions (pH > 10), generating 2-hydroxybenzaldehyde derivatives .

Methodological recommendation : Use inert atmospheres (N₂/Ar) during reactions and store the compound at –20°C in anhydrous DMSO or DMF .

Advanced Research Questions

Q. Q3. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer: Discrepancies often arise from dynamic conformational changes or solvent effects:

  • Dynamic NMR : Low-temperature ¹³C NMR (e.g., –40°C in CDCl₃) can "freeze" rotational isomers of the adamantane moiety, resolving split peaks .
  • X-ray refinement : Crystallographic data (e.g., CCDC 1505246) confirm the solid-state conformation, but solution-phase flexibility may differ. Use DFT calculations (B3LYP/6-31G*) to model solvent interactions .

Case study : Inconsistent NOESY correlations for the benzofuran ring were resolved by comparing computed (Gaussian) and experimental (Cambridge Structural Database) torsional angles .

Q. Q4. What strategies mitigate impurities from byproducts during large-scale synthesis?

Answer: Common impurities include:

  • Adamantane dimerization byproducts : Formed during coupling steps. Use column chromatography (silica gel, hexane:EtOAc 4:1) or preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Oxoethyl hydrolysis products : Minimize by avoiding protic solvents. Anhydrous DMF with molecular sieves reduces water content .

Q. Advanced purification :

Impurity TypeRemoval MethodPurity Post-Treatment
Adamantane dimersSize-exclusion chromatography>99% (HPLC)
Benzofuran isomersChiral separation (Chiracel OD-H)Enantiomeric excess >98%

Q. Q5. How can reaction mechanisms for adamantane-benzofuran hybrid systems be experimentally validated?

Answer: Mechanistic studies require:

  • Isotopic labeling : ¹⁸O tracing in the oxoethyl group identifies hydrolysis pathways via GC-MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated adamantane derivatives to confirm rate-determining steps .
  • In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., acyloxy radicals in oxidative steps) .

Example : KIE studies revealed that adamantane C-H bond cleavage is not rate-limiting in coupling reactions, contradicting earlier hypotheses .

Data Contradiction Analysis

Q. Q6. How should researchers address variability in biological activity data across studies?

Answer: Discrepancies often stem from:

  • Aggregation effects : Use dynamic light scattering (DLS) to confirm monomeric state in bioassays.
  • Solvent artifacts : DMSO stock solutions >1% v/v can perturb cellular membranes. Titrate solvent concentrations in controls .
  • Batch variability : LC-MS purity thresholds (>95%) and quantitative ¹H NMR (qNMR) ensure consistency .

Recommendation : Adopt the "Minimum Information for Chemical Biology Investigations" (MI-CBI) guidelines for reporting experimental conditions .

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